Cas no 583-40-4 (7H-Purine-8-thiol)
7H-Purine-8-thiol Chemical and Physical Properties
Names and Identifiers
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- 7H-Purine-8-thiol
- 7,9-Dihydropurine-8-thione
- Purine-8-thiol
- 8-MERCAPTOPURINE
- 7,9-Dihydro-purin-8-thion
- 7,9-dihydro-purine-8-thione
- 9H-purin-8-yl hydrosulfide
- 9H-purine-8-thiol
- AmbkkkkK392
- Purin-8-thiol
- purine-8-thione
- NSC-23721
- AKOS015904757
- Z1198147828
- FT-0632439
- NSC23721
- AKOS006273193
- EN300-138892
- A831838
- 583-40-4
- DTXSID10401387
- SCHEMBL3894
- CS-0234132
- 7,9-dihydropurine-8-thione;7H-Purine-8-thiol
- MFCD00022638
- SY157398
- Purine-8(1H)-thione
- DB-053190
- AG-670/32485062
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- MDL: MFCD00022638
- Inchi: 1S/C5H4N4S/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)
- InChI Key: VABISHCLVYMGAU-UHFFFAOYSA-N
- SMILES: S=C1NC2=C(C=NC=N2)N1
Computed Properties
- Exact Mass: 152.01600
- Monoisotopic Mass: 152.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: -0.2
- Topological Polar Surface Area: 81.9A^2
Experimental Properties
- Color/Form: No data available
- Density: 1.6±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 330°C at 760 mmHg
- Flash Point: 179.5±25.7 °C
- Refractive Index: 1.78
- PSA: 89.45000
- LogP: 1.01550
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
7H-Purine-8-thiol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,2-8°C
7H-Purine-8-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7H-Purine-8-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040645-1g |
7H-Purine-8-thiol |
583-40-4 | 95% | 1g |
$400.00 | 2023-09-01 | |
| TRC | H671275-25mg |
7H-purine-8-thiol |
583-40-4 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H671275-50mg |
7H-purine-8-thiol |
583-40-4 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H671275-250mg |
7H-purine-8-thiol |
583-40-4 | 250mg |
$ 365.00 | 2022-06-04 | ||
| Chemenu | CM132332-1g |
7H-purine-8-thiol |
583-40-4 | 95% | 1g |
$310 | 2021-08-05 | |
| Chemenu | CM132332-1g |
7H-purine-8-thiol |
583-40-4 | 95% | 1g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AI53048-50mg |
7H-Purine-8-thiol |
583-40-4 | 95% | 50mg |
$299.00 | 2024-04-19 | |
| A2B Chem LLC | AI53048-100mg |
7H-Purine-8-thiol |
583-40-4 | 95% | 100mg |
$346.00 | 2024-04-19 | |
| A2B Chem LLC | AI53048-250mg |
7H-Purine-8-thiol |
583-40-4 | 95% | 250mg |
$410.00 | 2024-04-19 | |
| A2B Chem LLC | AI53048-500mg |
7H-Purine-8-thiol |
583-40-4 | 95% | 500mg |
$590.00 | 2024-04-19 |
7H-Purine-8-thiol Suppliers
7H-Purine-8-thiol Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 7H-Purine-8-thiol
7H-Purine-8-thiol: A Comprehensive Overview
7H-Purine-8-thiol (CAS No. 583-40-4) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and materials science. This compound, also referred to as purinethiol, belongs to the class of purine derivatives and exhibits unique chemical properties due to its sulfur-containing functional group. The presence of the thiol (-SH) group at the 8-position of the purine ring introduces intriguing reactivity and biological activity, making it a subject of extensive research.
The molecular structure of 7H-purine-8-thiol consists of a purine skeleton with a thiol group attached at the 8th position. This arrangement allows for diverse interactions, including hydrogen bonding and metal coordination, which are critical in many biochemical processes. Recent studies have highlighted its potential as a building block for constructing advanced materials, such as metallo-supramolecular assemblies and functional polymers. For instance, researchers have explored its ability to form stable complexes with transition metals, which could be utilized in catalysis and sensing applications.
One of the most promising applications of 7H-purine-8-thiol lies in its role as a precursor for synthesizing thiopurine analogs, which are widely used in drug development. These analogs have shown potential in targeting various diseases, including cancer and inflammatory disorders. For example, a study published in *Nature Communications* demonstrated that derivatives of purinethiol could inhibit key enzymes involved in tumor progression, offering a novel avenue for anticancer therapy.
In addition to its biomedical applications, 7H-purine-8-thiol has also been investigated for its electronic properties. Its ability to act as a redox-active moiety makes it a valuable component in designing organic semiconductors and energy storage devices. Recent advancements in this area have leveraged its unique electronic characteristics to develop high-performance batteries and supercapacitors.
The synthesis of 7H-purine-8-thiol typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have optimized various synthetic pathways, including oxidative coupling and thioether formation, to streamline the production process. These efforts have significantly contributed to the scalability of this compound for industrial applications.
From an environmental perspective, understanding the degradation pathways of 7H-purine-8-thiol is crucial for assessing its ecological impact. Studies have shown that this compound undergoes enzymatic degradation under aerobic conditions, minimizing its persistence in natural systems. This information is vital for regulatory agencies when evaluating its safety profile.
In conclusion, 7H-purine-8-thiol (CAS No. 583-40-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent breakthroughs in synthesis and application development, position it as a key player in advancing modern science and technology.
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